molecular formula C9H6N2 B020398 5-Cyanoindole CAS No. 15861-24-2

5-Cyanoindole

Cat. No. B020398
CAS RN: 15861-24-2
M. Wt: 142.16 g/mol
InChI Key: YHYLDEVWYOFIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Cyanoindole involves several innovative methods that highlight its accessibility and versatility. For instance, Venkatanarayana et al. (2020) described a novel commercial-scale synthesis approach that is both robust and environmentally friendly, avoiding the use of cyanide reagents and heavy metals, which marks a significant advancement in the field of synthetic chemistry (Venkatanarayana et al., 2020). Additionally, Bobko et al. (2012) provided an efficient synthesis method for 2,5-disubstituted-3-cyanoindoles, which utilizes selective iodination and a modified Madelung reaction, showcasing the adaptability of cyanoindole synthesis techniques (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure and electronic properties of 5-Cyanoindole have been extensively studied to understand its behavior in various chemical contexts. Oeltermann et al. (2012) conducted an in-depth analysis of 5-Cyanoindole's structure in both the ground and lowest electronically excited singlet states, utilizing rotationally resolved spectroscopy. This study provided valuable insights into the electronic characteristics of 5-Cyanoindole, contributing to a deeper understanding of its reactivity and potential applications (Oeltermann et al., 2012).

Chemical Reactions and Properties

5-Cyanoindole participates in a variety of chemical reactions, demonstrating its versatility as a building block in organic synthesis. The electrosynthesis of a conducting copolymer of 5-cyanoindole and 3,4-ethylenedioxythiophene, as described by Nie et al. (2008), is a testament to its reactivity and potential for creating novel materials with desirable electrical properties (Nie et al., 2008).

Physical Properties Analysis

The physical properties of 5-Cyanoindole, such as solubility, thermal stability, and conductivity, have been the subject of various studies. Xu et al. (2006) explored the electrosynthesis of high-quality poly(5-cyanoindole) films, highlighting their good electrochemical behavior, thermal stability, and conductivity. This research underscores the potential of 5-Cyanoindole derivatives in the development of advanced materials (Xu et al., 2006).

Scientific Research Applications

  • Spectroscopy and Vibronic Mixing Studies : 5-Cyanoindole is utilized in spectroscopy, particularly for studying vibrational assignments and strong vibronic mixing to a higher lying electronically excited state (Brand et al., 2013).

  • Protein Hydration Environment Probe : It is proposed as an infrared probe for studying the local hydration environment of proteins, which is valuable in biochemistry and molecular biology (Waegele & Gai, 2010).

  • Pharmaceutical Synthesis : As a common intermediate, 5-Cyanoindole is used in various synthetic routes, notably in the production of the antidepressant vilazodone hydrochloride (Venkatanarayana et al., 2020).

  • Electrode Material for Supercapacitors : Poly (5-cyanoindole) exhibits good cycle stability and high specific capacitance and energy, making it a potential electrode material for supercapacitors (Zhou et al., 2014).

  • Battery Technology : The sodium/electrospun poly(5-cyanoindole) nanofiber secondary battery system shows promise for being a less expensive alternative to lithium-ion batteries, offering fast charge/discharge and good cycle life (Cai Zhijiang et al., 2017).

  • Electrochemical and Spectroelectrochemical Studies : The material is studied for its electrochemical redox processes in acidic aqueous solutions, providing insights into its potential applications in various electronic devices (Talbi et al., 1999).

  • Dopamine Receptor Research : Derivatives of cyanoindole, including 5-cyanoindole, have shown strong and selective recognition of the D(4) dopamine receptor subtype, relevant in the treatment of neuropsychiatric disorders (Hübner et al., 2000).

  • Conductive Polymers and Light Emitters : New soluble conducting copolymers of 5-cyanoindole have been developed with good redox activity, thermal stability, and high conductivity, making them suitable for use as blue-light emitters (Nie et al., 2008).

  • Template Synthesis : 5-Cyanoindole is involved in the synthesis of 2,5-disubstituted-3-cyanoindoles, which are useful in further chemical transformations (Bobko et al., 2012).

  • Acceleration of Synthesis Processes : The synthesis of 5-cyanoindole can be accelerated using microwave and ultrasound irradiation, improving the efficiency of its production (廖姿雅, 2006).

Safety And Hazards

5-Cyanoindole is harmful if swallowed, inhaled, or in contact with skin . It causes serious eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYLDEVWYOFIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Record name 5-cyanoindole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91201-84-2
Record name 1H-Indole-5-carbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91201-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40166477
Record name Indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanoindole

CAS RN

15861-24-2
Record name Indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15861-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

CuCN (3.7 g, 40.70 mmol) was added to a solution of 5-bromo-1H-indole (5 g, 25.26 mmol) in 1-methylpyrrolidin-2-one (25 mL), and the resulting solution was stirred at reflux for 18 hours. The reaction mixture was then added to 200 g of ice and the mixture was filtered. The filter cake was washed with ammonium hydroxide (3×50 mL). The residue was dissolved in chloroform (600 mL) and then filtered. The organic layer was washed with water (200 mL), and dried (MgSO4). After a further filtration, the filtrate was concentrated to yield 3.7 g (82%) of 1H-indole-5-carbonitrile as brown oil.
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-iodoindole (0.36 g; 1.48 mmol), NaCN (0.15 g; 3 mmol), Pd(Ph3)4 (0.23 g; 0.22 mmol) and CuI (0.06 g; 0.3 mmol) in anhydrous CH3CN (3 ml) was refluxed for 2.5 h under N2. After cooling to room temperature, the mixture was diluted to 20 ml with EtOAc and filtered through a pad of Celite. The filtrate was washed with H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated to dryness under reduced pressure, dissolved in a small volume of CH2Cl2 and filtered through a small pad of SiO2, which was washed with fresh CH2Cl2. The combined filtrates were evaporated to dryness under reduced pressure to give the title compound (0.2 g; 95%) as colourless solid. 1H-NMR (CDCl3) 6.62 (tr, 1H, J=2.5 Hz); 7.33 (tr, 1H, J=2.5 Hz); 7.39-7.47 (m, 2H); 7.98 (s, 1H); 8.51 (broad s, 1H).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.00 mmol) dried KI (55 mg, 0.331 mmol, 20 mol %) and CuI (32 mg, 0.168 mmol, 10 mol %), 5-Bromoindole (327 mg, 1.667 mmol), evacuated and backfilled with argon three times. Anhydrous toluene (1.1 mL) and N,N′-dimethylethylenediamine (180 μL, 1.691 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The organic layers combined were washed with 5 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with a desired product area of 99%. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 225 mg (95% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step Two
Name
Quantity
32 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
180 μL
Type
reactant
Reaction Step Four
Quantity
1.1 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyanoindole
Reactant of Route 2
Reactant of Route 2
5-Cyanoindole
Reactant of Route 3
Reactant of Route 3
5-Cyanoindole
Reactant of Route 4
Reactant of Route 4
5-Cyanoindole
Reactant of Route 5
Reactant of Route 5
5-Cyanoindole
Reactant of Route 6
5-Cyanoindole

Citations

For This Compound
756
Citations
MM Waegele, F Gai - The journal of physical chemistry letters, 2010 - ACS Publications
… Herein, we investigate how interactions of water with various sites of 5-cyanoindole, the side chain of 5-cyanotryptophan, affect its C≡N stretching vibration via a combined electronic …
Number of citations: 47 pubs.acs.org
W Zhou, X Ma, F Jiang, D Zhu, J Xu, B Lu, C Liu - Electrochimica Acta, 2014 - Elsevier
… at 1.6 V in acetonitrile solution containing 0.05 M 5-cyanoindole and 0.1 M Bu 4 NBF 4 . The … M 1 is the molecular weight of 5-cyanoindole. F is the Faraday constant (96485 C/mol). Z 1 …
Number of citations: 42 www.sciencedirect.com
H Talbi, D Billaud - Synthetic metals, 1998 - Elsevier
… Electropolymerization of indole and 5-cyanoindole leads to … On the contrary, when polyindole and poly(5-cyanoindole) are … For poly(5-cyanoindole), the reaction occurring at the most …
Number of citations: 115 www.sciencedirect.com
JG Mackintosh, CR Redpath, AC Jones… - Journal of …, 1995 - Elsevier
The electropolymerization of 5-cyanoindole in acetonitrile leads to the formation and deposition of a cyclic trimer. This trimer then undergoes further oxidation on the electrode surface to …
Number of citations: 47 www.sciencedirect.com
O Oeltermann, C Brand, B Engels, J Tatchen… - Physical Chemistry …, 2012 - pubs.rsc.org
The structure and electronic properties of the electronic ground and the lowest excited singlet states of 5-cyanoindole (5CI) were determined using rotationally resolved spectroscopy of …
Number of citations: 41 pubs.rsc.org
C Brand, B Happe, O Oeltermann, M Wilke… - Journal of Molecular …, 2013 - Elsevier
… The rovibronic spectra of two bands of 5-cyanoindole at 348 and 884 cm −1 have been … analysis of the vibrational spectrum of 5-cyanoindole making use of the information of the …
Number of citations: 14 www.sciencedirect.com
G Nie, L Qu, J Xu, S Zhang - Electrochimica Acta, 2008 - Elsevier
… The copolymerization of 5-cyanoindole (CNIn) and 3,4-ethylenedioxythiophene (EDOT) … This novel copolymer owns the advantages of poly(5-cyanoindole) (PCNIn) and poly(3,4-…
Number of citations: 110 www.sciencedirect.com
W Yu, J Chen, Y Fu, J Xu, G Nie - Journal of Electroanalytical Chemistry, 2013 - Elsevier
The spectroelectrochemical and electrochromic properties of a novel copolymer (P(CNIn-co-EDOT)) obtained from 3,4-ethylenedioxythiophene (EDOT) and 5-cyanoindole (CNIn) were …
Number of citations: 52 www.sciencedirect.com
B Stuhlmann, A Gräßle, M Schmitt - Physical Chemistry Chemical …, 2014 - pubs.rsc.org
… : 5-cyanoindole 6 and the 2,3-bridged indole derivative tetrahydrocarbazole. Very few studies of isolated 5-cyanoindole (… Oeltermann et al. deduced the structure of 5-cyanoindole in the …
Number of citations: 24 pubs.rsc.org
Z Li, B Wang, Y Tian, X Zhao, Q Guo, G Nie - Synthetic Metals, 2021 - Elsevier
A new type of dual-functional poly(5-cyanoindole) (P5ICN)/TiO 2 nanocomposites with porous network structure is prepared by combining the hydrothermal synthesis and …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.